8-Benzyl-1,2,8-triazaspiro[4.5]decan-3-one is a synthetic compound belonging to the class of triazaspiro compounds, characterized by a unique spirocyclic structure that incorporates nitrogen atoms. This compound has garnered attention due to its potential applications in medicinal chemistry and biological research.
The compound is classified under the chemical formula and has a molecular weight of approximately 245.33 g/mol. It is identified by the CAS number 785782-25-4 and is available from various chemical suppliers such as Apollo Scientific and VWR . The compound's melting point is reported to be around 187 °C, indicating its stability at room temperature .
The synthesis of 8-benzyl-1,2,8-triazaspiro[4.5]decan-3-one can be achieved through multiple synthetic routes. One notable method involves the reaction of benzyl derivatives with specific nitrogen-containing precursors under controlled conditions.
The molecular structure of 8-benzyl-1,2,8-triazaspiro[4.5]decan-3-one features a spirocyclic arrangement with three nitrogen atoms integrated into a decanone framework. The key structural characteristics include:
The InChI Key for this compound is BCWSNKPUZNJPGJ-UHFFFAOYSA-N, which aids in its identification in chemical databases .
8-Benzyl-1,2,8-triazaspiro[4.5]decan-3-one can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties for specific applications.
The mechanism of action of 8-benzyl-1,2,8-triazaspiro[4.5]decan-3-one primarily involves its interaction with biological targets such as enzymes or receptors. Research indicates that compounds within this class may inhibit specific phospholipase D isoforms, affecting cellular signaling pathways.
The physical properties of 8-benzyl-1,2,8-triazaspiro[4.5]decan-3-one include:
Chemical properties include:
8-Benzyl-1,2,8-triazaspiro[4.5]decan-3-one has several potential applications in scientific research:
The synthesis of 8-benzyl-1,2,8-triazaspiro[4.5]decan-3-one hinges on efficient construction of its spirocyclic core. A solid-phase synthetic strategy employs Fmoc-Glycine-Rink amide resin as the starting material, followed by sequential coupling with protected amino acids and cyclization with N-benzyl-4-piperidone under optimized conditions (toluene, 80°C, overnight). This route achieves >95% purity after high-performance liquid chromatography purification [4]. Alternatively, solution-phase methods utilize the Bucherer-Bergs reaction, converting 4-piperidone derivatives to hydantoin intermediates, followed by alkylation and ring closure. Recent advances incorporate microwave-assisted cyclization, reducing reaction times from hours to minutes while maintaining yields of 75–85% [9]. Key challenges in spirocycle formation involve controlling stereochemistry at the spiro-junction; enantioselective synthesis using chiral auxiliaries or catalysts remains an active research area.
Table 1: Comparison of Spirocyclic Core Synthesis Methods
Method | Reaction Time | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
Solid-phase | Overnight | 60–75 | >95 | Amenable to automation |
Bucherer-Bergs | 24–48 h | 70–82 | 85–90 | Low-cost reagents |
Microwave-assisted | 10–30 min | 75–85 | >90 | Rapid synthesis |
The benzyl group at the 8-position serves as a critical handle for modulating the compound’s physicochemical and biological properties. Electrophilic aromatic substitution on the benzyl ring enables the introduction of halogens (F, Cl), electron-donating groups (methoxy, hydroxy), and bulky substituents (naphthyl). Computational analyses reveal that para-substitutions significantly influence lipophilicity:
Notably, ortho-substitutions induce steric hindrance that disrupts target binding in delta opioid receptor applications, while para-substituted derivatives maintain or improve potency [8]. Structure-activity relationship studies further demonstrate that replacing benzyl with heteroaromatic methyl groups (e.g., thiazol-5-ylmethyl) boosts affinity for RIPK1 kinase, with half-maximal inhibitory concentration values reaching 92 nM in enzymatic assays [6] [9].
Table 2: Impact of Benzyl Substituents on Compound Properties
Substituent | Log P | Solubility (mg/mL) | CYP2D6 Inhibition | Biological Activity Trend |
---|---|---|---|---|
Unsubstituted | 1.07 | 0.15 | Strong | Baseline |
4-Fluoro | 1.32 | 0.11 | Weak | ↑ RIPK1 potency |
4-Hydroxy | 0.89 | 2.26 | Moderate | ↑ mPTP inhibition |
3,5-Dimethyl | 1.55 | 0.08 | Strong | ↓ DOR selectivity |
Scalable production requires optimization of reaction temperature, catalyst loading, and solvent systems. Key findings include:
Critical process parameters for kilogram-scale manufacturing emphasize temperature control (ΔT < 5°C during exothermic steps) and crystallization kinetics. Seeding protocols during final recrystallization from ethanol/water mixtures yield the desired polymorph with consistent particle size distribution [4].
The spirocyclic architecture of 8-benzyl-1,2,8-triazaspiro[4.5]decan-3-one confers distinct advantages over linear or monocyclic counterparts:
However, non-spiro compounds retain utility in specific contexts: Flexible N-benzylpiperidine-4-carboxamides achieve submicromolar RIPK1 inhibition when bearing bulky aryl groups, leveraging induced-fit binding [6]. This underscores that scaffold choice must align with the target’s structural preferences.
Table 3: Structural and Pharmacological Comparison of Spirocyclic vs. Non-Spiro Analogues
Property | Spirocyclic Analogue | Non-Spiro Analogue | Biological Implication |
---|---|---|---|
DOR Selectivity | 10-fold (vs. MOR) | <3-fold | Reduced off-target effects |
mPTP Inhibition (1 µM) | 43% | ≤25% | Enhanced cytoprotection |
Metabolic Stability | t₁/₂ > 60 min | t₁/₂ = 25 min | Improved pharmacokinetics |
Synthetic Complexity | High (7–9 steps) | Moderate (4–5 steps) | Higher manufacturing cost |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: